4'-Hydroxyflurbiprofen
Overview
Description
4'-Hydroxyflurbiprofen, a major metabolite of flurbiprofen, is significant in scientific research due to its involvement in various chemical reactions and properties. Its study encompasses synthesis methods, molecular structure analysis, and physical and chemical properties investigation.
Synthesis Analysis
The synthesis of 4'-Hydroxyflurbiprofen and related compounds often involves high-performance liquid chromatographic assays for quantitation in biological matrices. This process is crucial for evaluating the regulation of cytochrome P450 activity, highlighting the compound's metabolic pathway (Hutzler, Frye, & Tracy, 2000).
Molecular Structure Analysis
Studies on compounds structurally related to 4'-Hydroxyflurbiprofen, such as 3-fluoro-4-hydroxyprolines, provide insights into the impact of molecular modifications on biological recognition and activity. These studies involve small-molecule X-ray crystallography, NMR spectroscopy, and quantum mechanical calculations to understand molecular interactions (Testa et al., 2018).
Chemical Reactions and Properties
The biotransformation of flurbiprofen, leading to the production of 4'-Hydroxyflurbiprofen, involves cytochrome P450-dependent oxidation. This process is critical for understanding the drug's metabolic pathway and the role of specific cytochrome P450 isoforms in this transformation (Tracy et al., 1995).
Physical Properties Analysis
The physical properties of 4'-Hydroxyflurbiprofen, including its solubility, stability, and phase behavior, are essential for its formulation and therapeutic efficacy. Analytical methods like high-performance liquid chromatography coupled with mass spectrometry are employed to investigate these properties, particularly in biological matrices (Lee et al., 2014).
Chemical Properties Analysis
Understanding the chemical properties of 4'-Hydroxyflurbiprofen involves examining its reactivity, interaction with biological molecules, and participation in biochemical pathways. This includes its role in cytochrome P450-mediated metabolic processes and its interaction with protein targets (Tracy et al., 1996).
Scientific Research Applications
Pharmacokinetics and Metabolism :
- Flurbiprofen exhibits stereoselectivity in its pharmacokinetics, with both enantiomers potentially possessing analgesic activity. Its bioavailability is similar to that of regular release dosage forms (Davies, 1995).
- Cytochrome P450 2C9 and its allelic variant play a role in the 4'-hydroxylation of flurbiprofen in human liver microsomes. This process can be inhibited by racemic-warfarin and tolbutamide (Tracy et al., 1995).
- The CYP2C9 genotype significantly affects flurbiprofen metabolism, enabling more personalized pharmacotherapy. The *1/*3 genotype notably reduces its metabolism (Lee et al., 2015).
Biotransformation :
- Cunninghamella spp. can biotransform flurbiprofen into 4′-hydroxyflurbiprofen and sulfated drug. Specifically, Cunninghamella elegans and C. blakesleeana produce conjugated metabolites (Amadio et al., 2010).
Analytical Techniques :
- High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been developed to effectively quantify flurbiprofen and 4'-hydroxyflurbiprofen in human plasma, offering improved sensitivity compared to previous methods (Lee et al., 2014).
- A sensitive and specific high-performance liquid chromatographic assay exists for detecting 4'-hydroxyflurbiprofen and flurbiprofen in human urine and plasma (Hutzler et al., 2000).
Therapeutic and Clinical Applications :
- Flurbiprofen and its major metabolites, including 4'-hydroxyflurbiprofen, can be detected in equine urine for doping analysis. This metabolite remains detectable for a significant duration post-administration (Tsitsimpikou et al., 2001).
- Incorporating flurbiprofen into the Pittsburgh cocktail, which includes an in vivo measure of CYP2C9 activity, could be a potential addition to the current 5-drug treatment for inflammatory bowel disease (Zgheib et al., 2006).
Safety And Hazards
Future Directions
The major metabolic pathway of flurbiprofen metabolized to 4’-hydroxyflurbiprofen is mediated by cytochrome P450 2C9 (CYP2C9) enzyme. Therefore, CYP2C9 enzyme activity primarily influences flurbiprofen concentrations . This suggests that future research could focus on the role of CYP2C9 in the metabolism of 4’-Hydroxyflurbiprofen and its implications for drug efficacy and safety.
properties
IUPAC Name |
2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSMMBJBNJDFRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967269 | |
Record name | 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxyflurbiprofen | |
CAS RN |
52807-12-2, 80685-20-7 | |
Record name | 4'-Hydroxyflurbiprofen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052807122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)-4-acetic acid, 2-fluoro-4'-hydroxy-alpha-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.